An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and influences its reactivity and physical characteristics. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical Properties
The physical properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid are crucial for its handling, storage, and application in chemical reactions. The available data is summarized below.
| Property | Value | Source |
| IUPAC Name | (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid | [1] |
| CAS Number | 149507-36-8 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2][3][4][6] |
| Molecular Weight | 219.95 g/mol | [2][4][6] |
| Appearance | White to off-white crystalline powder | [6][7][8] |
| Melting Point | 202 °C | [6] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available (qualitatively described as having excellent solubility in organic solvents[6]) |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination and verification of the physical properties of chemical compounds. While specific experimental data for all properties of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid are not publicly available, the following sections describe standard methodologies that are broadly applicable.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a crystalline solid.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry crystalline powder of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.
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Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and heated.
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Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
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Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically sharp (0.5-1 °C).
Boiling Point Determination
Given the high melting point of this solid, it is likely to have a very high boiling point and may decompose before boiling at atmospheric pressure. If a boiling point were to be determined, it would likely require vacuum distillation.
Methodology: Thiele Tube Method (for high boiling liquids) [9]
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Apparatus Setup: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.
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Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heating is focused on the side arm of the Thiele tube to ensure uniform temperature distribution via convection.[9]
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Observation: As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube when the substance's vapor pressure equals the atmospheric pressure.
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Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
pKa Determination
The acidity of the boronic acid moiety is a critical parameter. Potentiometric titration is a common method for pKa determination.
Methodology: Potentiometric Titration
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Solution Preparation: A solution of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[10]
Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.
Methodology: Isothermal Shake-Flask Method
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Sample Preparation: An excess amount of solid (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, acetone, chloroform, hexanes).
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Equilibration: The vials are sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Sample Analysis: The saturated solutions are filtered to remove undissolved solid. A known aliquot of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined gravimetrically.
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Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic data provides structural confirmation of the molecule.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[10] Acetone-d₆ is often a good choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding and boroxine formation, leading to sharper signals.[10]
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Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, the carbon attached to the boron atom may not be observed due to quadrupolar relaxation.
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Spectral Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure. The spectra would be expected to show signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons of the boronic acid group.
Methodology: Infrared (IR) Spectroscopy
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Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Characteristic absorption bands for O-H stretching (of the B(OH)₂ group), C-H stretching (aromatic and methoxy), C=C stretching (aromatic ring), C-O stretching (methoxy and B-O), and C-F stretching (trifluoromethyl group) would be identified to confirm functional groups.
Methodology: Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Spectral Interpretation: The molecular ion peak corresponding to the molecular weight of the compound is identified to confirm its identity. Fragmentation patterns can provide further structural information.
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized chemical compound like (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid.
References
- 1. 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America™ | Fisher Scientific [fishersci.ca]
- 2. (4-methoxy-3-trifluoromethylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 149507-36-8|(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
